molecular formula C27H30NOP B8247867 (R)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8247867
M. Wt: 415.5 g/mol
InChI Key: IXFGFYRYWCQJAT-DEOSSOPVSA-N
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Description

®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. Its unique structure, which includes both a phosphine and an oxazoline moiety, allows it to coordinate with transition metals, forming highly active catalytic complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves several steps:

    Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phosphine group: The diphenylphosphino group is usually introduced via a substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the diphenylphosphine moiety.

    Chiral induction: The chiral center is introduced through the use of chiral starting materials or chiral catalysts, ensuring the desired enantiomer is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole may involve:

    Large-scale batch reactions: Utilizing optimized reaction conditions to maximize yield and purity.

    Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain the compound in high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products Formed

    Phosphine oxides: From oxidation reactions.

    Reduced oxazoline derivatives: From reduction reactions.

    Substituted aromatic compounds: From substitution reactions.

Scientific Research Applications

®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is widely used in scientific research, particularly in:

    Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: In the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which ®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves:

    Coordination with transition metals: The phosphine and oxazoline moieties coordinate with metals such as palladium, rhodium, and iridium, forming active catalytic complexes.

    Activation of substrates: These complexes activate substrates, facilitating enantioselective transformations.

    Molecular targets and pathways: The specific pathways depend on the nature of the substrate and the type of reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Diphenylphosphino)phenyl)-4,5-dihydrooxazole: Lacks the isopropyl group, resulting in different steric and electronic properties.

    ®-2-(2-(Diphenylphosphino)phenyl)propan-2-yl-4,5-dihydrooxazole: Similar structure but without the isopropyl group on the oxazoline ring.

    ®-2-(Diphenylphosphino)phenyl-4-isopropyl-4,5-dihydrooxazole: Lacks the additional phenyl group, affecting its coordination ability.

Uniqueness

®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a chiral center, a phosphine group, and an oxazoline ring. This unique structure allows it to form highly active and selective catalytic complexes, making it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

diphenyl-[2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGFYRYWCQJAT-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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